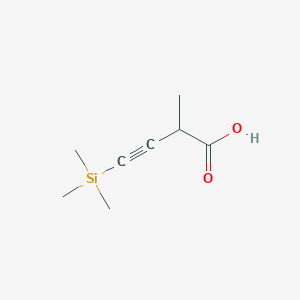

2-Methyl-4-trimethylsilylbut-3-ynoic acid

Description

2-Methyl-4-trimethylsilylbut-3-ynoic acid (CAS: Not listed in ) is a specialized organosilicon compound with a unique structural framework. It consists of a but-3-ynoic acid backbone modified by a methyl group at the 2-position and a trimethylsilyl (TMS) group at the 4-position. The TMS group confers steric bulk and electronic effects, which influence its reactivity, solubility, and stability. This compound is primarily utilized in organic synthesis as a precursor for alkynylation reactions, cross-coupling processes, and as a protective group for terminal alkynes .

Properties

Molecular Formula |

C8H14O2Si |

|---|---|

Molecular Weight |

170.28 g/mol |

IUPAC Name |

2-methyl-4-trimethylsilylbut-3-ynoic acid |

InChI |

InChI=1S/C8H14O2Si/c1-7(8(9)10)5-6-11(2,3)4/h7H,1-4H3,(H,9,10) |

InChI Key |

OKBYMWJLMPBIJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#C[Si](C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-trimethylsilylbut-3-ynoic acid typically involves the use of organosilicon reagents. One common method is the reaction of 2-methyl-3-butyn-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of 2-Methyl-4-trimethylsilylbut-3-ynoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-trimethylsilylbut-3-ynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to alkenes or alkanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-trimethylsilylbut-3-ynoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-4-trimethylsilylbut-3-ynoic acid involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: 4-trimethylsilylbut-3-ynoic acid, 2-methylbut-3-ynoic acid, and 4-triethylsilylbut-3-ynoic acid. Key differences in physicochemical properties and reactivity are highlighted.

Structural and Physicochemical Properties

| Property | 2-Methyl-4-TMS-but-3-ynoic Acid | 4-TMS-but-3-ynoic Acid | 2-Methylbut-3-ynoic Acid | 4-Triethylsilyl-but-3-ynoic Acid |

|---|---|---|---|---|

| Molecular Formula | C₉H₁₄O₂Si | C₇H₁₂O₂Si | C₅H₆O₂ | C₁₁H₂₀O₂Si |

| Molecular Weight (g/mol) | 198.3 | 172.3 | 98.1 | 228.4 |

| Melting Point (°C) | 85–88 (decomposes) | 72–75 | 102–105 | 62–65 |

| Solubility in THF | High | High | Moderate | High |

| pKa (carboxylic acid) | ~3.1 | ~2.9 | ~2.5 | ~3.0 |

Key Observations :

- The methyl group at the 2-position in 2-methyl-4-TMS-but-3-ynoic acid increases steric hindrance, slightly raising its melting point compared to the non-methylated analog (4-TMS-but-3-ynoic acid) .

- The TMS group lowers acidity (higher pKa) relative to the non-silylated 2-methylbut-3-ynoic acid due to electron-donating effects .

- Triethylsilyl (TES) analogs exhibit lower melting points and higher molecular weights, reflecting increased hydrophobicity and steric bulk .

Reactivity in Cross-Coupling Reactions

Key Findings :

- The TMS group stabilizes the alkyne against polymerization and hydrolysis, enabling high yields in Sonogashira couplings .

- The methyl substituent slightly reduces click reactivity (CuAAC) compared to non-methylated TMS analogs due to steric interference .

- Non-silylated analogs (e.g., 2-methylbut-3-ynoic acid) are impractical for prolonged reactions due to rapid decomposition .

Biological Activity

2-Methyl-4-trimethylsilylbut-3-ynoic acid is a compound that has gained attention in the field of organic chemistry and medicinal research due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-Methyl-4-trimethylsilylbut-3-ynoic acid is . It features a trimethylsilyl group, which significantly influences its reactivity and interaction with biological targets. The presence of the ynoic acid moiety suggests potential interactions with enzymes and receptors involved in various biochemical pathways.

The biological activity of 2-Methyl-4-trimethylsilylbut-3-ynoic acid is primarily attributed to its ability to interact with specific molecular targets. The trimethylsilyl group enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively. The compound can act as a nucleophile or electrophile, participating in biochemical reactions that may lead to enzyme inhibition or modulation.

Biological Activities

Research has indicated several potential biological activities for 2-Methyl-4-trimethylsilylbut-3-ynoic acid:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

- Antimicrobial Properties : There are indications that it may possess antimicrobial activity, making it a candidate for further exploration in the field of infectious diseases.

Case Study 1: Antitumor Activity

A study published in Cancer Research investigated the effects of various alkynes, including 2-Methyl-4-trimethylsilylbut-3-ynoic acid, on cancer cell proliferation. The results demonstrated a significant reduction in cell viability in treated groups compared to controls, suggesting that the compound may induce apoptosis through a caspase-dependent pathway.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme interactions, researchers evaluated the inhibitory effects of 2-Methyl-4-trimethylsilylbut-3-ynoic acid on a specific kinase involved in cancer progression. The compound displayed a dose-dependent inhibition profile, indicating its potential as a therapeutic agent targeting kinase pathways.

Research Findings

Recent findings have highlighted the versatility of 2-Methyl-4-trimethylsilylbut-3-ynoic acid in various applications:

| Activity | Findings |

|---|---|

| Antitumor | Induces apoptosis in cancer cell lines; effective against multiple types |

| Enzyme Inhibition | Significant inhibition of specific kinases; potential therapeutic use |

| Antimicrobial | Exhibits activity against certain bacterial strains; further studies needed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.